molecular formula C7H10NO3P B3263625 (S)-1-Amino-benzyl phosphonic acid CAS No. 37714-06-0

(S)-1-Amino-benzyl phosphonic acid

Cat. No.: B3263625
CAS No.: 37714-06-0
M. Wt: 187.13 g/mol
InChI Key: ZKFNOUUKULVDOB-ZETCQYMHSA-N
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Description

“(S)-1-Amino-benzyl phosphonic acid” is a type of organophosphorus compound. It is known for its acid properties and its potential for forming a wide range of derivative compounds . The phosphonic acid functional group, which is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom, is employed for many applications due to its structural analogy with the phosphate moiety or to its coordination or supramolecular properties .


Synthesis Analysis

Phosphonic acids can be synthesized from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid . Direct methods that make use of phosphorous acid (H3PO3) and that produce a phosphonic acid functional group simultaneously to the formation of the P–C bond, are also surveyed . Among all these methods, the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .


Molecular Structure Analysis

The molecule of phosphonic acid possesses a tetrahedral geometry . In its pure form, it exists as colorless crystals, is slightly soluble in water, and is highly polar due to its structure . This chemical compound is a diprotic acid, which means it can donate two protons (H+) per molecule .


Chemical Reactions Analysis

Phosphonic acids exhibit a complex mode of action in their control of fungi . Using Phytophthora palmivora as a model, it has been shown that phosphonate anion can act directly on the fungus, reducing growth, and that growth reduction is associated with a rapid reduction in the total pool of adenylate . At lower concentrations, phosphonate alters fungal metabolism without reduction in growth rate .


Physical and Chemical Properties Analysis

The molecule of phosphonic acid possesses a tetrahedral geometry . In its pure form, it exists as colorless crystals, is slightly soluble in water, and is highly polar due to its structure . This chemical compound is a diprotic acid, which means it can donate two protons (H+) per molecule .

Mechanism of Action

Despite its name (ending in -omycin) Fosfomycin is not a macrolide, but a member of a novel class of phosphonic antibiotics. Fosfomycin is bactericidal and inhibits bacterial cell wall biogenesis by inactivating the enzyme UDP-N-acetylglucosamine-3-enolpyruvyltransferase, also known as MurA .

Safety and Hazards

Direct exposure to phosphonic acid may cause skin and eye irritation. If ingested or inhaled, it can harm the respiratory system and digestive tract . Hence, it is essential to handle this chemical compound with adequate protection and care . Phosphonic acid can potentially impact the environment as well. If not properly managed, it can enter water systems and disturb aquatic life .

Future Directions

Research is ongoing to develop new derivatives of phosphonic acid and to find novel applications for these compounds . Areas of interest include the development of new catalysts, the creation of innovative materials with unique properties, and the discovery of new medicines .

Properties

IUPAC Name

[(S)-amino(phenyl)methyl]phosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10NO3P/c8-7(12(9,10)11)6-4-2-1-3-5-6/h1-5,7H,8H2,(H2,9,10,11)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFNOUUKULVDOB-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(N)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](N)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37714-06-0
Record name P-[(S)-Aminophenylmethyl]phosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37714-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-Amino-benzyl phosphonic acid
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(S)-1-Amino-benzyl phosphonic acid
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(S)-1-Amino-benzyl phosphonic acid
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